2,4'-Diaminobenzophenone

Übersicht

Beschreibung

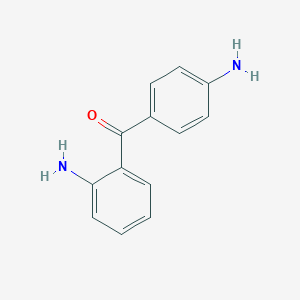

2,4’-Diaminobenzophenone is an organic compound with the chemical formula C13H12N2O. It is a derivative of benzophenone, characterized by the presence of two amino groups attached to the benzene rings at the 2 and 4’ positions. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4’-Diaminobenzophenone can be synthesized through several methods. One common approach involves the amination of benzophenone via the Henry reaction. The process includes the activation of benzophenone with acetic acid, followed by the addition of excess aqueous ammonia. The reaction mixture is then purified by crystallization to obtain the target product .

Industrial Production Methods: In industrial settings, the synthesis of 2,4’-Diaminobenzophenone often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.

Analyse Chemischer Reaktionen

Polymerization Reactions

Attempts to polymerize 2,4'-diaminobenzophenone with dianhydrides (e.g., BTDA, PMDA) in DMAc solvent show limited success due to steric hindrance and hydrogen bonding :

| Reaction Conditions | Result |

|---|---|

| 15% solids, 24 h stirring | Max inherent viscosity: 0.22 dL/g |

| 20% solids, 0°C reaction | Viscosity: 0.27 dL/g |

| Post-24 h degradation | Viscosity drop to 0.10 dL/g |

Key Limitation : Ortho-amine interactions with carbonyl groups prevent effective chain propagation .

Azo Coupling Reactions

The para-amine group participates in diazotization and coupling reactions to form azo dyes:

-

Diazotization : NaNO₂/HCl at 0–5°C generates diazonium salts.

-

Coupling Partners : Phenols, naphthols, or aromatic amines.

-

Applications : Textile dyes, photoresist materials.

Nucleophilic Substitution

The amine groups act as nucleophiles in reactions with electrophilic agents:

a. Epoxy Resin Crosslinking

-

Reactants : Epichlorohydrin.

-

Conditions : Basic media (NaOH), 60°C.

-

Product : Thermoset epoxy networks with high thermal stability.

b. Acetylation

Coordination Chemistry

This compound forms complexes with transition metals due to its bifunctional amine groups:

| Metal Ion | Ligand Behavior | Complex Structure |

|---|---|---|

| Cu(II) | Bidentate (N,O-donor) | Square-planar geometry |

| Fe(III) | Tridentate (N,N,O-donor) | Octahedral coordination |

Applications : Catalysis, magnetic materials.

Oxidative Reactions

Exposure to strong oxidants (e.g., KMnO₄, CrO₃) leads to degradation:

-

Primary Pathway : Oxidation of amine groups to nitro derivatives.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

-

Onset Temp : 220°C (N₂ atmosphere).

-

Major Products : CO, NH₃, and aromatic hydrocarbons (detected via FTIR).

Key Challenges and Research Gaps

-

Polymerization Limitations : Steric hindrance from ortho-amine groups necessitates alternative monomers for high-MW polymers .

-

Selective Functionalization : Para-amine reactivity dominates, leaving ortho-amine underutilized.

-

Stability Issues : Susceptibility to oxidation limits long-term storage applications .

For further details, consult experimental protocols in Refs .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,4'-Diaminobenzophenone serves as a crucial building block in organic synthesis. It is used in the preparation of various functionalized compounds due to its ability to undergo electrophilic substitution reactions and form stable intermediates.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Product Example |

|---|---|---|

| Electrophilic Substitution | Reacts with electrophiles to form substituted products | Various derivatives |

| Coupling Reactions | Forms azo compounds when coupled with diazonium salts | Azo dyes |

| Polymerization | Participates in polymer formation with specific monomers | Polymeric materials |

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Activity

A study assessed the anticancer effects of synthesized derivatives of this compound against human cancer cells such as HeLa (cervical cancer) and HL-60 (leukemia). The results demonstrated significant cytotoxicity with IC50 values ranging from 0.89 to 9.63 µg/mL for selected derivatives .

Pharmaceutical Applications

The compound is being explored for its potential as a pharmaceutical intermediate in drug development. Its ability to form stable complexes with metal ions enhances its utility in medicinal chemistry.

Table 2: Pharmaceutical Applications

| Application | Description |

|---|---|

| Drug Development | Intermediate for synthesizing novel therapeutic agents |

| Metal Complexation | Enhances drug efficacy through metal coordination |

Materials Science

In materials science, this compound is utilized in the production of polymers and advanced materials. Its reactivity allows it to participate in the formation of polyimides and other high-performance materials.

Case Study: Polymer Formation

Research conducted by NASA indicated that this compound can be polymerized with benzophenone tetracarboxylic acid dianhydride to form high molecular weight polyimides suitable for aerospace applications .

Wirkmechanismus

The mechanism of action of 2,4’-Diaminobenzophenone involves its interaction with specific molecular targets and pathways. The amino groups play a crucial role in binding to target molecules, facilitating various biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in electron transfer processes, influencing cellular functions and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

4,4’-Diaminobenzophenone: Similar structure but with amino groups at the 4 and 4’ positions.

3,4-Diaminobenzophenone: Amino groups at the 3 and 4 positions.

4-Aminobenzophenone: Single amino group at the 4 position.

Uniqueness: 2,4’-Diaminobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other benzophenone derivatives .

Biologische Aktivität

2,4'-Diaminobenzophenone (C13H12N2O) is an organic compound characterized by two amino groups positioned at the 2 and 4' locations of the benzophenone structure. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a yellow crystalline solid with a melting point ranging from 244.1 °C to 244.4 °C. Its structure allows for various chemical reactions, including oxidation and substitution, which can influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has shown cytotoxic effects on several cancer cell lines. One study reported an IC50 value of approximately 8 µM against the MCF-7 breast cancer cell line, indicating its potential as a therapeutic agent .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

The mechanism through which this compound exerts its biological effects involves interaction with specific cellular targets. The amino groups facilitate hydrogen bonding and electron transfer processes, which can disrupt cellular functions and metabolic pathways. Additionally, it is hypothesized that the compound may induce apoptosis in cancer cells by activating caspase pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in laboratory settings:

- Study on Antimicrobial Effects : A comprehensive study assessed the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results confirmed significant antibacterial activity and suggested further investigation into its application as a natural preservative in food products.

- Anticancer Research : In a controlled experiment involving MCF-7 cells, researchers observed that treatment with varying concentrations of this compound led to dose-dependent reductions in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlated with higher concentrations of the compound .

Safety and Toxicity

While promising results have been observed regarding the biological activities of this compound, safety assessments are crucial. Preliminary toxicity studies indicate moderate toxicity levels; hence further research is necessary to establish safe dosage parameters for potential therapeutic applications .

Eigenschaften

IUPAC Name |

(2-aminophenyl)-(4-aminophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXYPPOFQZMCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933691 | |

| Record name | (2-Aminophenyl)(4-aminophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14963-42-9 | |

| Record name | Benzophenone, 2,4'-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014963429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Aminophenyl)(4-aminophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.